molecular formula C25H24N2O3 B3012391 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one CAS No. 877794-77-9

1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one

Cat. No.: B3012391
CAS No.: 877794-77-9
M. Wt: 400.478
InChI Key: KIZGKKTWCCXTRD-UHFFFAOYSA-N
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Description

1-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a synthetic compound featuring a benzo[f]chromen-3-one core linked via a methyl group to a piperazine ring substituted with a 4-methoxyphenyl group. The benzo[f]chromen-3-one moiety contributes to π-π stacking interactions, while the 4-methoxyphenylpiperazine group may modulate receptor affinity and pharmacokinetic properties.

Properties

IUPAC Name

1-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-29-21-9-7-20(8-10-21)27-14-12-26(13-15-27)17-19-16-24(28)30-23-11-6-18-4-2-3-5-22(18)25(19)23/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGKKTWCCXTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, including the use of high-throughput synthesis and purification techniques.

Chemical Reactions Analysis

1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures to 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine can modulate serotonin receptors, which are critical in mood regulation. The methoxy group may play a role in enhancing receptor affinity and selectivity.

Anticancer Properties

There is growing interest in the anticancer potential of benzochromene derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth. For instance, similar benzochromene derivatives have been reported to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of piperazine-containing compounds suggest that they may possess significant antibacterial activity. A related study evaluated the antibacterial effects of various piperazine derivatives against Gram-positive and Gram-negative bacteria, demonstrating promising results against pathogens like Staphylococcus aureus and Escherichia coli.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantPiperazine derivativesModulation of serotonin receptors
AnticancerBenzochromene derivativesInduction of apoptosis in cancer cells
AntimicrobialPiperazine-based compoundsInhibition of bacterial growth

Case Study 1: Antidepressant Effects

A study published in Asian Journal of Chemistry explored the synthesis and antidepressant activity of piperazine derivatives, including those structurally similar to our compound. The study utilized behavioral models in rodents to assess the efficacy, revealing significant reductions in depressive-like behaviors when administered at specific dosages.

Case Study 2: Anticancer Mechanisms

Research conducted on benzochromene derivatives highlighted their ability to inhibit tumor growth through apoptosis induction. The study utilized various cancer cell lines, demonstrating that compounds structurally akin to this compound effectively suppressed cell viability via mitochondrial pathways.

Case Study 3: Antimicrobial Efficacy

In a comparative analysis, several piperazine derivatives were tested for their antimicrobial properties against common bacterial strains. Results indicated that certain modifications to the piperazine ring enhanced antibacterial activity significantly, suggesting potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzochromenone core can interact with enzymes involved in oxidative stress pathways . These interactions can modulate various biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Piperazine Substituent Modifications

  • 4-Methoxyphenyl vs. 4-Fluorophenyl : The target compound’s 4-methoxyphenyl group may enhance electron-donating properties and hydrogen-bonding capacity compared to the 4-fluorophenyl analog, which could improve interactions with hydrophobic receptor pockets . Fluorine substitution often increases metabolic stability and membrane permeability, suggesting the fluoro analog might exhibit superior pharmacokinetics .
  • Benzyl vs. Aryl Substituents : Derivatives like 4d and 4g (Table 1) replace the methyl linker with a propoxy group and incorporate benzyl substituents (e.g., hydroxybenzyl, methylbenzyl) on the piperazine. These modifications likely alter spatial orientation and hydrogen-bonding networks, impacting receptor selectivity .

Linker Variations

  • Methyl vs. Propoxy/Carbonyl Linkers: The methyl linker in the target compound provides a shorter, more rigid connection between the chromenone and piperazine moieties compared to the flexible propoxy or carbonyl linkers in analogs .

Core Structure Differences

  • Benzo[f]chromen-3-one vs. Chromen-2-one : The benzo[f]chromen-3-one core in the target compound has an extended aromatic system compared to simpler chromen-2-one derivatives (e.g., 4d, 4g). This could enhance π-π interactions with aromatic residues in enzymes or receptors, improving binding affinity .

Pharmacological Implications

Although direct data for the target compound are lacking, structurally related piperazine-chromenone hybrids demonstrate apoptotic activity (e.g., sigma-2 receptor agonists like CB-64D) . These ligands induce caspase-independent apoptosis in breast cancer cells, suggesting the target compound’s piperazine moiety may confer similar mechanistic pathways . Additionally, fluorinated analogs (e.g., the 4-fluorophenyl derivative) could synergize with antineoplastic agents, as seen with CB-184 and doxorubicin .

Biological Activity

1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[f]chromen-3-one core and a piperazine moiety substituted with a methoxyphenyl group. The molecular formula is C23H29N3O2C_{23}H_{29}N_{3}O_{2}, with a molecular weight of approximately 393.49 g/mol.

Antidepressant Activity

Research indicates that derivatives of piperazine, including those with methoxy substitutions, exhibit significant interactions with serotonin receptors. Specifically, this compound has been shown to act as an antagonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. In behavioral models, this compound demonstrated antidepressant-like effects, suggesting its potential utility in treating depression and anxiety disorders .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of similar piperazine derivatives against various bacterial strains. Compounds with structural similarities to this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Antitumor Activity

Preliminary investigations into the antitumor effects of this compound have suggested cytotoxicity against several cancer cell lines. The presence of the benzo[f]chromen moiety is believed to enhance its interaction with cellular targets involved in proliferation and apoptosis. In vitro studies demonstrated that the compound induces apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : Its affinity for serotonin receptors (5-HT1A and 5-HT2) suggests a role in modulating neurotransmitter systems associated with mood and anxiety .
  • Antimicrobial Mechanisms : The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways essential for bacterial survival .
  • Induction of Apoptosis : The antitumor activity is likely mediated through pathways that trigger programmed cell death, possibly involving caspase activation and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

StudyFocusFindings
Antidepressant EffectsDemonstrated significant reduction in anxiety-like behavior in animal models.
Antimicrobial ActivityExhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antitumor EffectsShowed cytotoxic effects on cancer cell lines, inducing apoptosis through mitochondrial pathways.

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